Cas no 18086-24-3 (2,5-Dimethoxyphenylacetonitrile)

2,5-Dimethoxyphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-Dimethoxyphenyl)acetonitrile
- 2,5-DIMETHOXYPHENYLACETONITRILE
- 2,5-Dimethyoxyphenylacetonitrile
- Benzeneacetonitrile,2,5-dimethoxy-
- CS-0302682
- AM20030199
- (2,5-dimethoxyphenyl)acetonitrile
- Benzeneacetonitrile, 2,5-dimethoxy-
- AS-62502
- 18086-24-3
- J-507352
- D95884
- EN300-1827743
- DTXSID70374326
- SCHEMBL11825653
- AKOS006344166
- AC-25728
- FT-0637647
- MFCD00016388
- DB-020108
- 2,5-Dimethoxyphenylacetonitrile
-
- MDL: MFCD00016388
- インチ: InChI=1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3
- InChIKey: DBKDGRJAFWDOOJ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C(=C1)CC#N)OC
計算された属性
- せいみつぶんしりょう: 177.078979g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 177.078979g/mol
- 単一同位体質量: 177.078979g/mol
- 水素結合トポロジー分子極性表面積: 42.2Ų
- 重原子数: 13
- 複雑さ: 196
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.082
- ゆうかいてん: 51-53°C
- ふってん: 305.6°Cat760mmHg
- フラッシュポイント: 121.6°C
- PSA: 42.25000
- LogP: 1.76988
- ようかいせい: 自信がない
2,5-Dimethoxyphenylacetonitrile セキュリティ情報
- 危険物輸送番号:3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:TOXIC
2,5-Dimethoxyphenylacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,5-Dimethoxyphenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D480913-50mg |
2,5-Dimethoxyphenylacetonitrile |
18086-24-3 | 50mg |
$58.00 | 2023-05-18 | ||
Enamine | EN300-1827743-0.05g |
2-(2,5-dimethoxyphenyl)acetonitrile |
18086-24-3 | 0.05g |
$83.0 | 2023-09-19 | ||
Enamine | EN300-1827743-1.0g |
2-(2,5-dimethoxyphenyl)acetonitrile |
18086-24-3 | 1g |
$671.0 | 2023-06-03 | ||
TRC | D480913-1g |
2,5-Dimethoxyphenylacetonitrile |
18086-24-3 | 1g |
$207.00 | 2023-05-18 | ||
Enamine | EN300-1827743-0.5g |
2-(2,5-dimethoxyphenyl)acetonitrile |
18086-24-3 | 0.5g |
$95.0 | 2023-09-19 | ||
abcr | AB150555-5g |
2,5-Dimethoxyphenylacetonitrile, 98%; . |
18086-24-3 | 98% | 5g |
€214.80 | 2025-02-27 | |
abcr | AB150555-25g |
2,5-Dimethoxyphenylacetonitrile, 98%; . |
18086-24-3 | 98% | 25g |
€714.60 | 2025-02-27 | |
Ambeed | A498031-5g |
2-(2,5-Dimethoxyphenyl)acetonitrile |
18086-24-3 | 98% | 5g |
$409.0 | 2024-04-22 | |
Ambeed | A498031-10g |
2-(2,5-Dimethoxyphenyl)acetonitrile |
18086-24-3 | 98% | 10g |
$682.0 | 2024-04-22 | |
Enamine | EN300-1827743-5g |
2-(2,5-dimethoxyphenyl)acetonitrile |
18086-24-3 | 5g |
$326.0 | 2023-09-19 |
2,5-Dimethoxyphenylacetonitrile 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
2,5-Dimethoxyphenylacetonitrileに関する追加情報
Introduction to 2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3)
2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features, consisting of a phenyl ring substituted with two methoxy groups and an acetonitrile side chain, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has found applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its reactivity and structural flexibility.
The CAS No. 18086-24-3 designation provides a unique identifier for this compound, ensuring precise classification and communication within the scientific community. The presence of methoxy groups at the 2- and 5-positions enhances the electrophilic nature of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Additionally, the acetonitrile moiety introduces a polar functional group that can participate in various chemical transformations, including nucleophilic addition reactions and metal-catalyzed cross-coupling reactions.
Recent advancements in medicinal chemistry have highlighted the importance of 2,5-Dimethoxyphenylacetonitrile in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing complex heterocyclic scaffolds that exhibit pharmacological activity against a range of diseases. The compound’s ability to serve as a precursor for biologically active molecules has made it a subject of interest in drug discovery programs aimed at developing treatments for neurological disorders, infectious diseases, and cancer.
In synthetic organic chemistry, 2,5-Dimethoxyphenylacetonitrile is valued for its role in constructing aryl-substituted amides and nitriles. These functional groups are prevalent in many pharmacologically active compounds and are often introduced through condensation reactions or metal-catalyzed coupling processes. The methoxy groups also provide opportunities for further functionalization via oxidation or reduction reactions, allowing chemists to tailor the properties of the final product.
One notable application of 2,5-Dimethoxyphenylacetonitrile is in the synthesis of bioactive natural products and their derivatives. Researchers have leveraged its structural framework to develop analogs of known bioactive molecules with improved pharmacokinetic profiles. The compound’s compatibility with various synthetic methodologies makes it a valuable building block for constructing complex molecular architectures.
The pharmaceutical industry has also explored the use of 2,5-Dimethoxyphenylacetonitrile in the development of novel antimicrobial agents. The combination of methoxy and acetonitrile functionalities provides a scaffold that can interact with biological targets in unique ways, potentially leading to the discovery of new antibiotics or antifungal compounds. Furthermore, its role as an intermediate in the synthesis of kinase inhibitors has been investigated, given the importance of tyrosine kinases in signal transduction pathways associated with various diseases.
From an agrochemical perspective, 2,5-Dimethoxyphenylacetonitrile has been utilized in the development of herbicides and pesticides. Its structural features allow for interactions with biological targets in plants and pests, offering potential solutions to challenges faced by modern agriculture. The compound’s reactivity enables chemists to design derivatives with enhanced efficacy and reduced environmental impact.
The synthesis of 2,5-Dimethoxyphenylacetonitrile typically involves multi-step organic transformations starting from readily available precursors such as anisole (methyl phenyl ether). Common synthetic routes include halogenation followed by nucleophilic substitution or direct functionalization at specific positions on the aromatic ring. Advances in catalytic methods have also enabled more efficient and sustainable routes to this compound, reducing waste and improving yields.
In conclusion, 2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3) is a multifunctional organic compound with broad applications across pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it a valuable intermediate for constructing biologically active molecules, and recent research continues to uncover new synthetic strategies for utilizing this compound effectively. As drug discovery efforts continue to evolve, 2,5-Dimethoxyphenylacetonitrile is poised to remain a key player in the development of novel therapeutic agents.
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